1-((2-(Pyridin-2-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
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Overview
Description
1-((2-(Pyridin-2-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a pyridine ring, a thiazole ring, and a pyrrolidine-2,5-dione moiety, making it a valuable molecule in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of action
Pyridine and thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities . .
Mode of action
Compounds containing pyridine and thiazole rings often interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Pyridin-2-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through the reaction of 2-aminopyridine with α-haloketones under basic conditions. This intermediate is then coupled with pyrrolidine-2,5-dione using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The final hydrochloride salt is obtained by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((2-(Pyridin-2-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the pyridine ring results in piperidine derivatives.
Scientific Research Applications
1-((2-(Pyridin-2-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific molecular pathways.
Industry: Utilized in the development of new materials and as a corrosion inhibitor in metal protection.
Comparison with Similar Compounds
- 1-((2-(Pyridin-2-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione
- 2-(Pyridin-2-ylamino)thiazole derivatives
- Pyrrolidine-2,5-dione derivatives
Uniqueness: 1-((2-(Pyridin-2-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both pyridine and thiazole rings allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-[[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S.ClH/c18-11-4-5-12(19)17(11)7-9-8-20-13(15-9)16-10-3-1-2-6-14-10;/h1-3,6,8H,4-5,7H2,(H,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXREFGFVOTTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=CC=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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